![molecular formula C14H21N3O2 B14648227 4-Acetamido-N-[4-(dimethylamino)phenyl]butanamide CAS No. 50841-23-1](/img/structure/B14648227.png)
4-Acetamido-N-[4-(dimethylamino)phenyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetamido-N-[4-(dimethylamino)phenyl]butanamide is a chemical compound known for its unique structure and properties It is an amide derivative that features both acetamido and dimethylamino functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-N-[4-(dimethylamino)phenyl]butanamide typically involves the acylation of an appropriate amine with an acyl chloride or anhydride. One common method involves the reaction of 4-(dimethylamino)aniline with butanoyl chloride in the presence of a base such as pyridine to form the desired amide. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Acetamido-N-[4-(dimethylamino)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are used under controlled conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Conversion to amines.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
4-Acetamido-N-[4-(dimethylamino)phenyl]butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Acetamido-N-[4-(dimethylamino)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Acetamido-TEMPO: A stable radical used for oxidation reactions.
4-Acetamido-2-diethylaminomethylphenol: Known for its biological activities.
Uniqueness
4-Acetamido-N-[4-(dimethylamino)phenyl]butanamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
50841-23-1 |
|---|---|
Fórmula molecular |
C14H21N3O2 |
Peso molecular |
263.34 g/mol |
Nombre IUPAC |
4-acetamido-N-[4-(dimethylamino)phenyl]butanamide |
InChI |
InChI=1S/C14H21N3O2/c1-11(18)15-10-4-5-14(19)16-12-6-8-13(9-7-12)17(2)3/h6-9H,4-5,10H2,1-3H3,(H,15,18)(H,16,19) |
Clave InChI |
UVAVVSNAODAYBM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCCC(=O)NC1=CC=C(C=C1)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


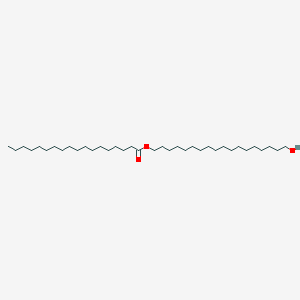
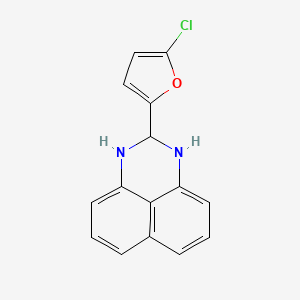
![N-[2-(Acetyloxy)ethyl]-N-butyl-N-methylbutan-1-aminium](/img/structure/B14648168.png)

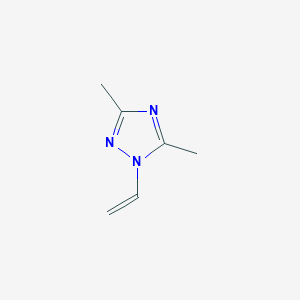
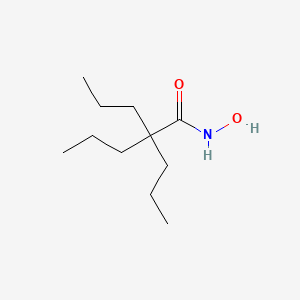
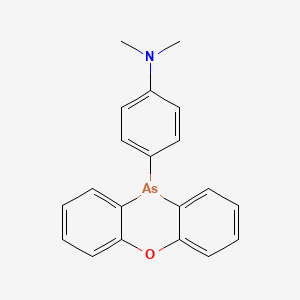
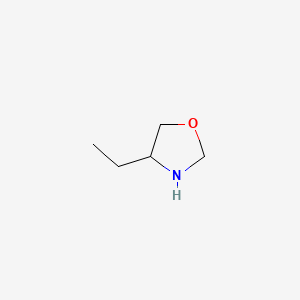
![5-[2-(4-Chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/structure/B14648206.png)

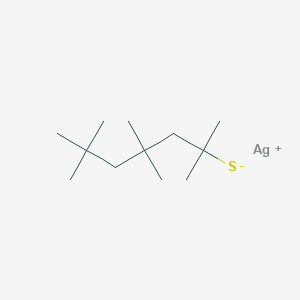
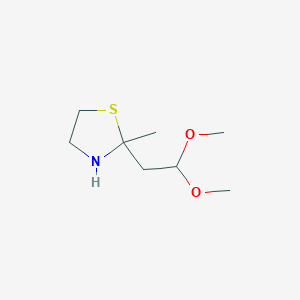
![2,2'-[3-Chloro-2-(chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B14648232.png)
![[1,2,4]Triazolo[1,5-a]pyrimidine, 2-(4-methylphenyl)-, 1-oxide](/img/structure/B14648239.png)
